N-[(11Z)-3-methyl-11H-indeno[1,2-b]quinolin-11-ylidene]aniline
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Overview
Description
(11E)-3-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE is a complex organic compound that belongs to the class of indenoquinolines This compound is characterized by its unique structure, which includes a quinoline fused with an indene ring system The presence of a phenyl group and a methyl group further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-3-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with 1-indanone under acidic conditions to form the indenoquinoline core. This is followed by the introduction of the methyl and phenyl groups through Friedel-Crafts alkylation and acylation reactions, respectively. The final step involves the formation of the imine group through a Schiff base reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(11E)-3-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(11E)-3-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (11E)-3-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapy. Additionally, its fluorescent properties allow it to be used as a probe for imaging cellular structures.
Comparison with Similar Compounds
Similar Compounds
(11E)-3-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE: can be compared with other indenoquinoline derivatives such as:
Uniqueness
The presence of both a phenyl group and a methyl group in (11E)-3-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOLIN-11-IMINE makes it unique compared to its analogs
Properties
Molecular Formula |
C23H16N2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-methyl-N-phenylindeno[1,2-b]quinolin-11-imine |
InChI |
InChI=1S/C23H16N2/c1-15-11-12-18-19(13-15)23-20(14-16-7-5-6-10-21(16)25-23)22(18)24-17-8-3-2-4-9-17/h2-14H,1H3 |
InChI Key |
YWWYADQPZIDKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC3=CC=CC=C3)C4=CC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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